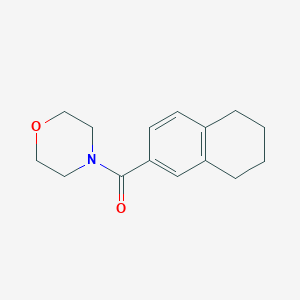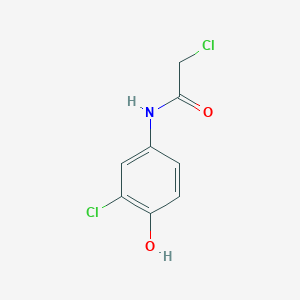
2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide, also known as CHA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. CHA has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, 2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide has been found to activate the p38 MAPK pathway, which plays a role in cell survival and apoptosis.
Biochemical and Physiological Effects:
2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide has been found to modulate neurotransmitter release and uptake, leading to potential therapeutic applications in neurological disorders. Furthermore, 2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide has been found to modulate the immune response by regulating cytokine production and inhibiting inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide in lab experiments include its ability to exhibit a wide range of biochemical and physiological effects, making it a versatile tool for studying various biological pathways. Additionally, 2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide is relatively easy to synthesize and purify, making it accessible to researchers. However, the limitations of using 2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are many potential future directions for research involving 2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide. One area of interest is its potential applications in cancer therapy, particularly in combination with other anti-cancer agents. Additionally, further research is needed to fully understand the mechanisms underlying 2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide's effects on neurotransmitter release and uptake, as well as its potential therapeutic applications in neurological disorders. Furthermore, the potential immunomodulatory effects of 2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide warrant further investigation, particularly in the context of autoimmune diseases.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide involves the reaction of 3-chloro-4-hydroxyaniline with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and immunology. It has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide has been shown to modulate neurotransmitter release and uptake, making it a potential therapeutic agent for neurological disorders such as Parkinson's disease and depression. Furthermore, 2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide has been found to modulate the immune response by regulating cytokine production and inhibiting inflammation.
Propriétés
IUPAC Name |
2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c9-4-8(13)11-5-1-2-7(12)6(10)3-5/h1-3,12H,4H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCGIKUMIQTPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

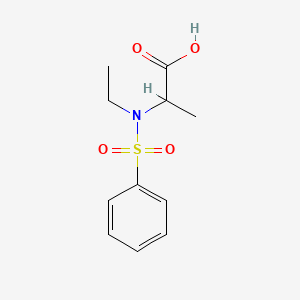
![[1-(Cyclopentylamino)-1-oxopropan-2-yl] 3-aminopyrazine-2-carboxylate](/img/structure/B7458541.png)
![3-methylbutyl 2-amino-1-(2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458547.png)
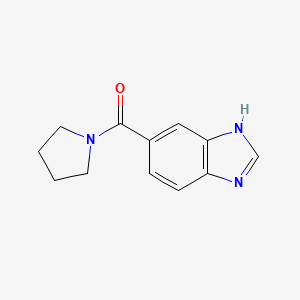
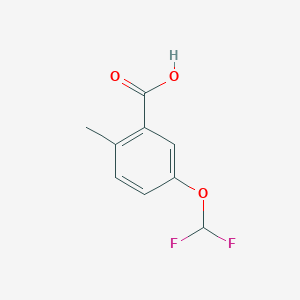
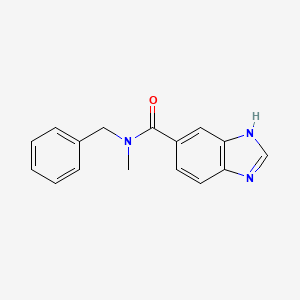
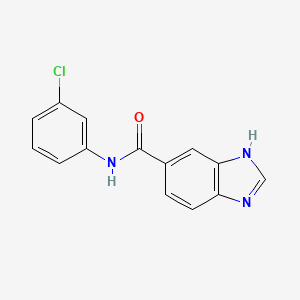

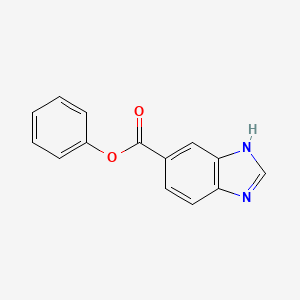
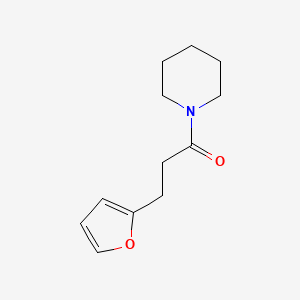
![Ethyl 4-[[(2-chloroacetyl)amino]methyl]benzoate](/img/structure/B7458623.png)
![(2Z)-1,3,3-trimethyl-2-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]indole](/img/structure/B7458627.png)
![N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide](/img/structure/B7458635.png)
